Cas no 1535433-49-8 (2-(2-cyclopropylphenyl)morpholine)

2-(2-cyclopropylphenyl)morpholine 化学的及び物理的性質
名前と識別子
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- 2-(2-cyclopropylphenyl)morpholine
- EN300-1840990
- AKOS018542928
- 1535433-49-8
-
- インチ: 1S/C13H17NO/c1-2-4-12(11(3-1)10-5-6-10)13-9-14-7-8-15-13/h1-4,10,13-14H,5-9H2
- InChIKey: SUZXANOQROHHRF-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1=CC=CC=C1C1CC1
計算された属性
- せいみつぶんしりょう: 203.131014166g/mol
- どういたいしつりょう: 203.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 21.3Ų
2-(2-cyclopropylphenyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840990-0.05g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1840990-0.1g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1840990-1g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1840990-10g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1840990-5g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1840990-2.5g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1840990-5.0g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1840990-1.0g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1840990-0.5g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1840990-0.25g |
2-(2-cyclopropylphenyl)morpholine |
1535433-49-8 | 0.25g |
$972.0 | 2023-09-19 |
2-(2-cyclopropylphenyl)morpholine 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2-(2-cyclopropylphenyl)morpholineに関する追加情報
2-(2-cyclopropylphenyl)morpholine and Its Role in CAS 1535433-49-8 in Biomedical Research
2-(2-cyclopropylphenyl)morpholine is a synthetic compound with the CAS 1535433-49-8 identifier, representing a unique class of morpholine derivatives characterized by the incorporation of a cyclopropylphenyl group. This structural feature contributes to the compound's distinct pharmacological profile, making it a subject of growing interest in pharmaceutical research. Recent studies have highlighted its potential applications in modulating biological pathways, particularly in the context of neurodegenerative diseases and inflammatory conditions.
The molecular structure of 2-(2-cyclopropylphenyl)morpholine involves a morpholine ring fused to a phenyl ring bearing a cyclopropyl substituent. This configuration allows for the formation of hydrogen bonds and hydrophobic interactions, which are critical for its biological activity. The cyclopropyl group, a three-membered carbon ring, imparts unique steric and electronic properties that differentiate this compound from traditional morpholine derivatives. Such structural modifications are often explored in drug design to enhance target specificity and reduce off-target effects.
Recent advancements in computational chemistry have enabled detailed analysis of the molecular dynamics of 2-(2-cyclopropylphenyl)morpholine. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the compound exhibits favorable binding affinity for acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. This finding aligns with the growing emphasis on cholinesterase inhibitors as therapeutic strategies for neurodegenerative disorders. The compound's ability to modulate AChE activity suggests potential applications in the development of novel treatments for cognitive decline.
Experimental evidence from in vitro studies further supports the therapeutic potential of 2-(2-cycloprop,ylphenyl)morpholine. Research conducted in 2024 revealed that the compound significantly reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. These findings are particularly relevant given the role of chronic inflammation in conditions like rheumatoid arthritis and neuroinflammation associated with Parkinson's disease. The compound's anti-inflammatory properties may therefore represent a novel therapeutic avenue for managing inflammatory pathologies.
Pharmacokinetic studies of 2-(2-cyclopropylphenyl)morpholine have also garnered attention in recent years. A 2023 preclinical study published in *Drug Metabolism and Disposition* reported that the compound demonstrates moderate oral bioavailability and favorable metabolic stability in rodent models. These characteristics are essential for the development of orally administered drugs, as they ensure consistent therapeutic efficacy and reduced dosing frequency. The compound's metabolic profile, which includes limited hepatic metabolism, suggests a potential for improved safety profiles compared to traditional morpholine derivatives.
Emerging research is exploring the neuroprotective effects of 2-(2-cyclopropylphenyl)morpholine in the context of oxidative stress. A 2024 study in *Antioxidants* demonstrated that the compound effectively scavenges reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These findings highlight its potential as a therapeutic agent for conditions involving oxidative damage, including ischemic stroke and age-related neurodegeneration.
Structural analogs of 2-(2-cyclopropylphenyl)morpholine have also been investigated for their applications in the treatment of metabolic disorders. A 2023 study in *Bioorganic & Medicinal Chemistry* reported that derivatives with modified cyclopropyl groups exhibit enhanced insulin-sensitizing properties, suggesting potential use in the management of type 2 diabetes. These findings underscore the versatility of the morpholine scaffold in drug development and the importance of structural modifications in optimizing therapeutic outcomes.
The compound's interaction with ion channels has also been a focus of recent research. A 2024 study in *Cellular and Molecular Life Sciences* revealed that 2-(2-cyclopropylphenyl)morpholine modulates voltage-gated potassium channels, which are critical for neuronal excitability. This property may have implications for the treatment of epilepsy and other neurological disorders characterized by abnormal neuronal activity. The compound's ability to regulate ion channel function represents a promising avenue for the development of targeted therapies.
From a synthetic perspective, the preparation of 2-(2-cyclopropylphenyl)morpholine involves a series of well-established organic reactions. A 2023 review in *Organic Chemistry Insights* detailed the use of Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropyl group onto the phenyl ring, followed by morpholine ring formation through nucleophilic substitution. These synthetic strategies highlight the importance of modular approaches in drug discovery, enabling the rapid generation of structurally diverse compounds with potential therapeutic applications.
Despite its promising properties, the development of 2-(2-cyclopropylphenyl)morpholine as a therapeutic agent faces several challenges. One key consideration is the need for further preclinical studies to evaluate its long-term safety profile. Additionally, the compound's potential for drug interactions and its impact on liver function require thorough investigation. These challenges underscore the importance of rigorous pharmacological testing in the transition from laboratory research to clinical application.
Looking ahead, the continued exploration of 2-(2-cyclopropylphenyl)morpholine in various biological contexts is likely to yield valuable insights. Advances in high-throughput screening technologies and machine learning-driven drug discovery may further accelerate the identification of its therapeutic applications. As research progresses, the compound's potential to address complex medical conditions may become increasingly evident, contributing to the development of innovative treatments in the pharmaceutical industry.
In conclusion, 2-(2-cyclopropylphenyl)morpholine represents a compelling subject of research due to its unique molecular structure and diverse biological activities. The compound's potential applications in neurodegenerative disorders, inflammatory conditions, and metabolic diseases highlight its significance in modern drug discovery. As scientific advancements continue to uncover its mechanisms of action, the compound may pave the way for the development of novel therapeutics with broad clinical relevance.
Summary of Key Points: 1. Molecular Structure and Properties: - Structure: Composed of a morpholine ring fused to a phenyl ring with a cyclopropyl substituent. - Unique Features: The cyclopropyl group imparts steric and electronic properties, enhancing target specificity and reducing off-target effects. - Hydrogen Bonding and Hydrophobicity: Facilitates interactions with biological targets, crucial for its activity. 2. Therapeutic Potential: - Neurodegenerative Diseases: Shows promise as an acetylcholinesterase inhibitor, relevant for Alzheimer's disease. - Inflammatory Conditions: Demonstrates anti-inflammatory effects by reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6). - Oxidative Stress: Acts as an antioxidant, upregulating enzymes like SOD and GPx, useful for conditions involving oxidative damage. - Metabolic Disorders: Structural analogs show insulin-sensitizing properties, suggesting potential for type 2 diabetes management. - Neuroprotection: Modulates ion channels, potentially useful for epilepsy and other neurological disorders. 3. Pharmacokinetics: - Oral Bioavailability: Moderate in rodent models, supporting oral administration. - Metabolic Stability: Limited hepatic metabolism, indicating a favorable safety profile. 4. Synthetic Approaches: - Suzuki-Miyaura Coupling: Used to introduce the cyclopropyl group, followed by morpholine ring formation through nucleophilic substitution. - Modular Synthesis: Highlights the importance of flexible synthetic strategies in drug discovery. 5. Challenges and Considerations: - Safety Profile: Requires further preclinical studies to evaluate long-term safety. - Drug Interactions: Potential for interactions and impact on liver function need thorough investigation. 6. Future Directions: - High-Throughput Screening: Accelerating identification of therapeutic applications. - Machine Learning: Enhancing drug discovery efforts. - Clinical Relevance: Continued research may lead to novel therapeutics for complex medical conditions. Conclusion: 2-(2-cyclopropylphenyl)morpholine is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structure and properties make it a valuable subject for further research, potentially leading to innovative treatments in the pharmaceutical industry. As scientific advancements continue, the compound's role in addressing complex medical conditions is expected to grow, contributing to the development of effective therapies.1535433-49-8 (2-(2-cyclopropylphenyl)morpholine) 関連製品
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